Cas no 3365-82-0 (4'-Bromo-[1,1'-biphenyl]-4-amine)
4'-Bromo-[1,1'-biphenyl]-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4'-Bromo-[1,1'-biphenyl]-4-amine
- 4-Bromo-4'-aminobiphenyl
- 4-(4-bromophenyl)aniline
- 4'-BROMO-4-AMINOBIPHENYL
- 4''-bromobiphenyl-4-amine
- 4-(4-bromophenyl)phenylamine
- 4-amino-4'-bromobiphenyl
- 4'-Brom-4-amino-biphenyl
- 4'-Brom-4-amino-diphenyl
- 4'-Brom-biphenyl-4-ylamin
- 4'-bromo-(1,1'-biphenyl)-4-amine
- 4'-bromobiphenyl-4-amine
- 4'-bromo-biphenyl-4-ylamine
- AC1L5QJ8
- NCIOpen2_006070
- SureCN2333261
- NSC 130467
- NSC 95705
- AKOS002679444
- FT-0715291
- Brc1ccc(cc1)c2ccc(N)cc2
- DTXSID40299436
- ZB1740
- AS-77834
- MFCD00460409
- CS-0360273
- 4-Brom-4'-Aminodiphenyl
- SCHEMBL2333261
- NSC-130467
- 4'-Bromo-1,1'-biphenyl-4-amine
- Y13609
- [1,1'-Biphenyl]-4-amine, 4'-bromo-
- 4-Bromobiphenyl-4'-amine
- 4'-Bromo[1,1'-biphenyl]-4-amine #
- NSC130467
- SR-01000321134-1
- 3365-82-0
- SR-01000321134
- AG-690/11959099
- DA-22582
-
- MDL: MFCD00460409
- Inchi: 1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
- InChI Key: YGPBKHKHMVGUFO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 246.9997
- Monoisotopic Mass: 246.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.432
- Melting Point: 139-140 ºC
- PSA: 26.02
- LogP: 4.27950
4'-Bromo-[1,1'-biphenyl]-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120149-1g |
4'-Bromo-[1,1'-biphenyl]-4-amine |
3365-82-0 | 95% | 1g |
$571.20 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93665-250mg |
4'-bromobiphenyl-4-amine |
3365-82-0 | 98% | 250mg |
¥1018.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906544-1g |
4'-bromobiphenyl-4-amine |
3365-82-0 | 98% | 1g |
4,288.00 | 2021-05-17 | |
| abcr | AB475801-10 g |
4-Amino-4'-bromobiphenyl |
3365-82-0 | 10g |
€599.40 | 2022-06-10 | ||
| eNovation Chemicals LLC | D244835-5g |
4'-Bromo-[1,1'-biphenyl]-4-amine |
3365-82-0 | 97% | 5g |
$1180 | 2024-08-03 | |
| eNovation Chemicals LLC | D244835-10g |
4'-Bromo-[1,1'-biphenyl]-4-amine |
3365-82-0 | 97% | 10g |
$1680 | 2024-08-03 | |
| abcr | AB475801-1 g |
4-Amino-4'-bromobiphenyl, 98%; . |
3365-82-0 | 98% | 1g |
€174.90 | 2023-04-21 | |
| abcr | AB475801-5 g |
4-Amino-4'-bromobiphenyl, 98%; . |
3365-82-0 | 98% | 5g |
€544.60 | 2023-04-21 | |
| abcr | AB475801-1g |
4-Amino-4'-bromobiphenyl, 98%; . |
3365-82-0 | 98% | 1g |
€174.90 | 2024-08-03 | |
| abcr | AB475801-5g |
4-Amino-4'-bromobiphenyl, 98%; . |
3365-82-0 | 98% | 5g |
€544.60 | 2024-08-03 |
4'-Bromo-[1,1'-biphenyl]-4-amine Suppliers
4'-Bromo-[1,1'-biphenyl]-4-amine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4'-Bromo-[1,1'-biphenyl]-4-amine
4'-Bromo-[1,1'-biphenyl]-4-amine (CAS 3365-82-0): Properties, Applications, and Market Insights
4'-Bromo-[1,1'-biphenyl]-4-amine (CAS 3365-82-0) is a specialized organic compound that has gained significant attention in pharmaceutical and materials science research. This brominated biphenyl derivative serves as a crucial building block in organic synthesis, particularly in the development of advanced materials and bioactive molecules. With the molecular formula C12H10BrN, this compound features a biphenyl core structure with strategic bromine and amine functional groups that enable diverse chemical transformations.
The growing interest in 4'-Bromo-[1,1'-biphenyl]-4-amine synthesis reflects current trends in medicinal chemistry where researchers are exploring novel biphenyl-based scaffolds for drug discovery. Recent publications highlight its utility in creating pharmaceutical intermediates, particularly for compounds targeting neurological disorders and inflammation. The compound's electron-rich aromatic system makes it valuable for designing materials with specific optoelectronic properties, aligning with the increasing demand for organic electronic components.
From a chemical perspective, CAS 3365-82-0 demonstrates typical characteristics of aromatic amines with added reactivity from the bromine substituent. The compound appears as a white to light yellow crystalline powder with a melting point range of 98-102°C. Its solubility profile shows good dissolution in common organic solvents like dichloromethane, THF, and ethanol, but limited solubility in water. These physicochemical properties of 4'-Bromo-[1,1'-biphenyl]-4-amine make it particularly useful for various coupling reactions in synthetic chemistry.
In pharmaceutical applications, this compound serves as a precursor for numerous biaryl amine derivatives that form the backbone of many drug candidates. The bromine atom at the 4' position offers an excellent handle for further functionalization through metal-catalyzed cross-coupling reactions, a feature that answers the frequent search query "how to modify biphenyl compounds for drug development." Recent patent literature reveals its use in creating kinase inhibitors and GPCR modulators, addressing current therapeutic needs in oncology and CNS disorders.
The materials science field has found innovative uses for 4'-Bromo-[1,1'-biphenyl]-4-amine in developing organic semiconductors and liquid crystal materials. Its ability to form stable π-conjugated systems makes it valuable for OLED technologies, responding to the growing market demand for flexible displays. Researchers particularly value the compound's electronic tuning capability through subsequent derivatization, a property frequently investigated in materials science publications.
Market analysis shows steady growth in demand for high-purity 4'-Bromo-[1,1'-biphenyl]-4-amine, driven by both pharmaceutical and electronics sectors. Suppliers have noted increased inquiries about CAS 3365-82-0 availability from research institutions and specialty chemical manufacturers. The compound's price stability and reliable supply chain make it an attractive option compared to more complex biphenyl derivatives, addressing common concerns about "cost-effective biphenyl building blocks."
Quality control for 4'-Bromo-[1,1'-biphenyl]-4-amine typically involves HPLC analysis with purity specifications often exceeding 98%. Storage recommendations include protection from light and moisture at room temperature, with special attention to standard amine handling procedures. These handling guidelines for CAS 3365-82-0 reflect current best practices in fine chemical management and answer frequent search queries about compound stability.
Environmental and safety considerations for this compound follow standard protocols for aromatic amines. While not classified as highly hazardous, proper laboratory safety measures should be observed during handling. The compound's environmental fate has been studied in the context of biodegradable aromatic amines, showing moderate persistence but low bioaccumulation potential, information often sought by environmentally conscious researchers.
Future research directions for 4'-Bromo-[1,1'-biphenyl]-4-amine include exploring its potential in catalytic systems and as a ligand in transition metal complexes. The compound's versatility positions it well for emerging applications in green chemistry and sustainable synthesis methods. These developments align with current industry trends toward atom-economical processes and answer growing interest in "sustainable biphenyl chemistry."
For researchers considering 4'-Bromo-[1,1'-biphenyl]-4-amine purchase, several specialty chemical suppliers offer the compound in various quantities. Technical specifications often include detailed spectroscopic data (1H NMR, 13C NMR, and MS) to ensure quality. The availability of custom synthesis services for related derivatives has expanded the compound's utility, addressing the frequent need for "modified biphenyl amines for specific applications."
In conclusion, CAS 3365-82-0 represents a valuable tool in modern chemical research with applications spanning pharmaceuticals, materials science, and specialty chemistry. Its balanced reactivity profile and structural features continue to inspire innovative applications, making 4'-Bromo-[1,1'-biphenyl]-4-amine a compound of enduring interest in both academic and industrial settings. The compound's relevance to current research trends ensures its continued importance in chemical innovation.
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